6-Chloronicotinic acid

Catalog No.
S573262
CAS No.
5326-23-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloronicotinic acid

CAS Number

5326-23-8

Product Name

6-Chloronicotinic acid

IUPAC Name

6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)Cl

Synonyms

6-Chloro-3-pyridinecarboxylic Acid; 2-Chloro-5-pyridinecarboxylic Acid; 3-Carboxy-6-chloropyridine; 6-Chloro-3-pyridinecarboxylic Acid; 6-Chloropyridin-3-carboxylic Acid; NSC 277;

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl

Synthesis

Environmental Studies

-Chloronicotinic acid (6-CNA) is a common environmental contaminant due to its widespread use in agricultural applications. Research has been conducted to understand its fate and transport in the environment, including its degradation in soil and water.

  • A study published in the Journal of Agricultural and Food Chemistry investigated the photolytic and photocatalytic degradation of 6-CNA, finding that sunlight can degrade the compound in the presence of certain catalysts.

Microbial Degradation

Several studies have explored the ability of various microorganisms to degrade 6-CNA. This research is crucial for understanding the compound's natural attenuation in the environment and developing potential bioremediation strategies.

  • Researchers isolated a 6-CNA degrading bacterial strain from imidacloprid-exposed soil samples, demonstrating the potential for biodegradation as a remediation method [].

6-Chloronicotinic acid is an aromatic compound with the molecular formula C₆H₄ClNO₂. It features a pyridine ring substituted with a chlorine atom at the sixth position and a carboxylic acid group at the second position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to its structural characteristics which allow for various chemical modifications and interactions.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde, providing pathways for synthesizing other functional groups.
  • Grignard Reactions: It can undergo selective 1,4-addition with Grignard reagents, allowing for further functionalization at the C(4) position of the pyridine ring .

Research indicates that 6-chloronicotinic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Pesticidal Activity: The compound has been studied for its potential use as a pesticide, demonstrating efficacy against specific pests while being less harmful to non-target organisms .
  • Metabolic Studies: Although not a naturally occurring metabolite, it has been detected in individuals exposed to this compound, indicating its relevance in toxicological studies .

Several methods have been developed for synthesizing 6-chloronicotinic acid:

  • Direct Oxidation: One method involves oxidizing 6-chloronicotine using specific oxidizing agents under controlled conditions .
  • Photolytic Degradation: Recent studies have explored the photolytic degradation of 6-chloronicotinic acid, which could potentially be harnessed for environmental applications .
  • Chemical Modification of Nicotinic Acid Derivatives: Various synthetic routes involve modifying existing nicotinic acid derivatives to introduce the chlorine substituent and carboxylic acid functionality.

The applications of 6-chloronicotinic acid are diverse:

  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses, particularly in treating infections and other diseases.
  • Agricultural Chemicals: It serves as an intermediate in synthesizing pesticides, contributing to crop protection strategies.
  • Research Reagent: The compound is utilized in laboratory settings for various chemical synthesis and biological assays.

Studies on the interactions of 6-chloronicotinic acid with biological systems have highlighted its potential effects:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
  • Binding Affinity Studies: Investigations into its binding affinities with receptors have shown promise in understanding its biological mechanisms and potential therapeutic targets.

Several compounds share structural similarities with 6-chloronicotinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidPyridine ring with a carboxylic groupNaturally occurring; essential in metabolism
2-Amino-6-chloronicotinic AcidAmino group at the second positionEnhanced biological activity due to amino substitution
3-Chloronicotinic AcidChlorine at the third positionDifferent reactivity patterns due to substitution

6-Chloronicotinic acid stands out due to its unique chlorine substitution pattern and its dual functional groups, enabling diverse chemical reactivity and biological activity. This distinctiveness makes it a valuable compound in both synthetic chemistry and biological research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 g/mol

Monoisotopic Mass

156.9930561 g/mol

Heavy Atom Count

10

UNII

99V0U0120A

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5326-23-8

Wikipedia

6-chloronicotinic acid

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 6-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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